

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4-Diaminobenzoic acid*

Cat. No.: *B1198054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzoic acid (2,4-DABA) is an aromatic organic compound featuring a benzoic acid backbone with two amino functional groups at positions 2 and 4. This structural arrangement imparts a unique combination of acidic and basic properties, making it a versatile building block in organic synthesis. It serves as a crucial intermediate in the development of various pharmaceuticals, including antitubercular agents and DNA polymerase III inhibitors, as well as in the synthesis of dyes and polymers.^{[1][2]} This guide provides an in-depth overview of the core physicochemical properties of **2,4-Diaminobenzoic acid**, detailed experimental protocols for their determination, and visualizations of its synthetic applications.

Physicochemical Properties of 2,4-Diaminobenzoic Acid

The fundamental physicochemical characteristics of **2,4-Diaminobenzoic acid** are summarized in the table below. These properties are critical for its handling, characterization, and application in research and development.

Property	Value	Reference(s)
IUPAC Name	2,4-diaminobenzoic acid	[3]
Synonyms	4-Aminoanthranilic acid	[3]
CAS Number	611-03-0	[2][4]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2][3]
Molecular Weight	152.15 g/mol	[2][3]
Appearance	Brown to black solid	[2]
Melting Point	140 °C	[5]
Boiling Point	274.61 °C (rough estimate)	[2]
Density	1.2804 g/cm ³ (rough estimate)	[2]
pKa (Predicted)	5.60 ± 0.10	[2]
LogP (Octanol/Water)	-0.31	[5]
Solubility	Moderately soluble in water and polar organic solvents.	[6][7][8]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard laboratory protocols.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely used and reliable technique.

Methodology: Capillary Melting Point Determination

- Sample Preparation:
 - Ensure the **2,4-Diaminobenzoic acid** sample is completely dry and in a fine powdered form.

- Obtain a glass capillary tube, sealed at one end.
- Press the open end of the capillary tube into the powdered sample to pack a small amount of the solid into the tube.
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be approximately 1-2 mm.
- Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of a melting point apparatus.
 - Place a calibrated thermometer in the designated port, ensuring the thermometer bulb is aligned with the sample.
- Measurement:
 - Turn on the apparatus and set an initial heating rate. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has completely melted (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.

Determination of Solubility

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. The shake-flask method is a standard protocol for determining equilibrium solubility.

Methodology: Shake-Flask Solubility Determination

- Preparation:
 - Prepare a series of vials containing a fixed volume of the desired solvent (e.g., deionized water, ethanol, DMSO).
 - Accurately weigh an excess amount of **2,4-Diaminobenzoic acid** and add it to each vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).
 - Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Sample Analysis:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm filter) to remove any undissolved particles.
 - Dilute the filtered sample with an appropriate solvent to a concentration suitable for analysis.
 - Determine the concentration of **2,4-Diaminobenzoic acid** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
 - Calculate the original solubility in units such as mg/mL or mol/L.

Determination of pKa

The pKa value indicates the strength of an acid in solution and is crucial for understanding a compound's ionization state at different pH levels. Potentiometric titration is a common method for its determination.

Methodology: Potentiometric Titration for pKa Determination

- Solution Preparation:

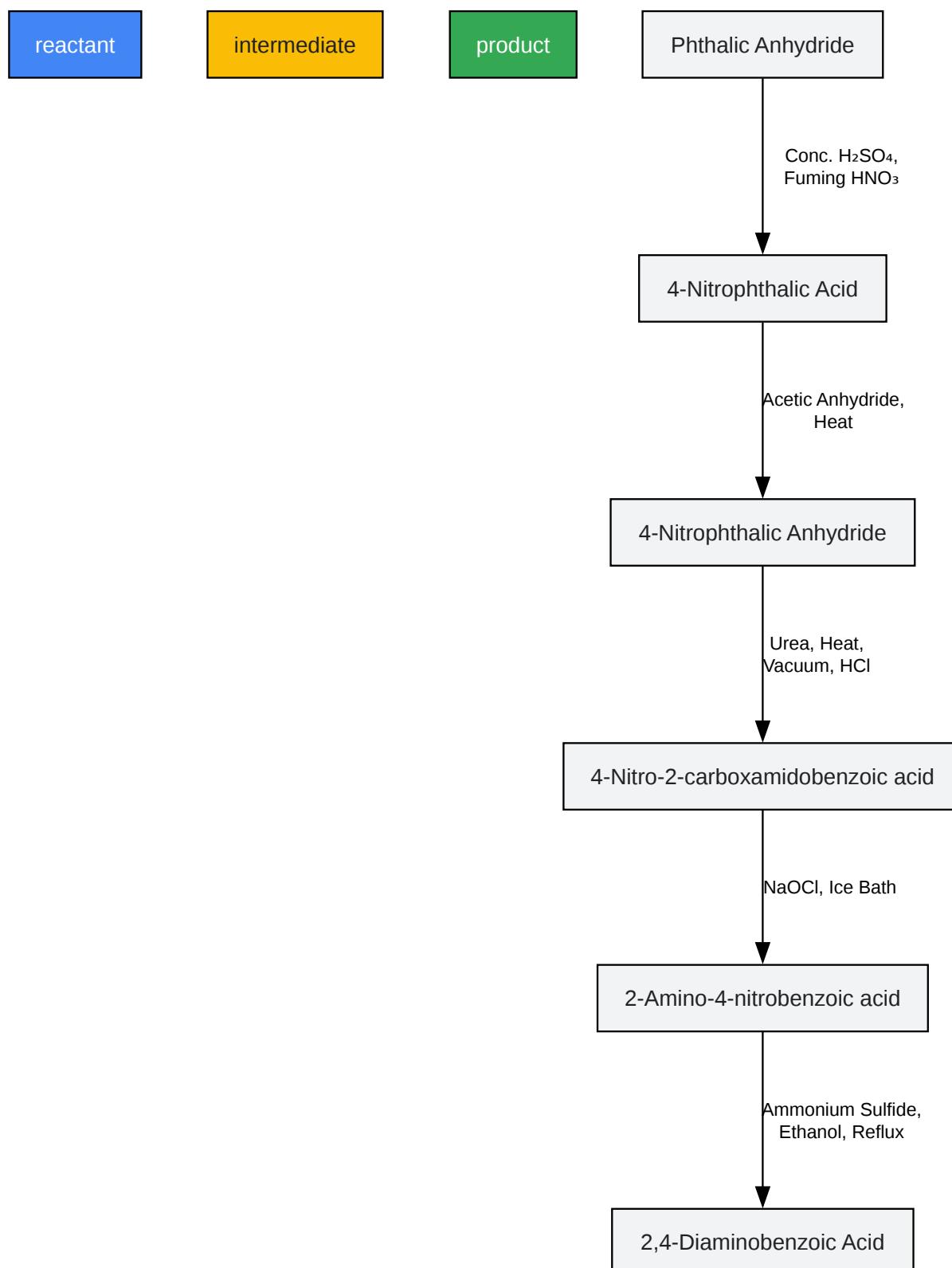
- Accurately weigh a sample of **2,4-Diaminobenzoic acid** and dissolve it in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).
- Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

- Titration Setup:

- Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Place a known volume of the **2,4-Diaminobenzoic acid** solution into a beaker with a magnetic stir bar.
- Immerse the calibrated pH electrode into the solution.

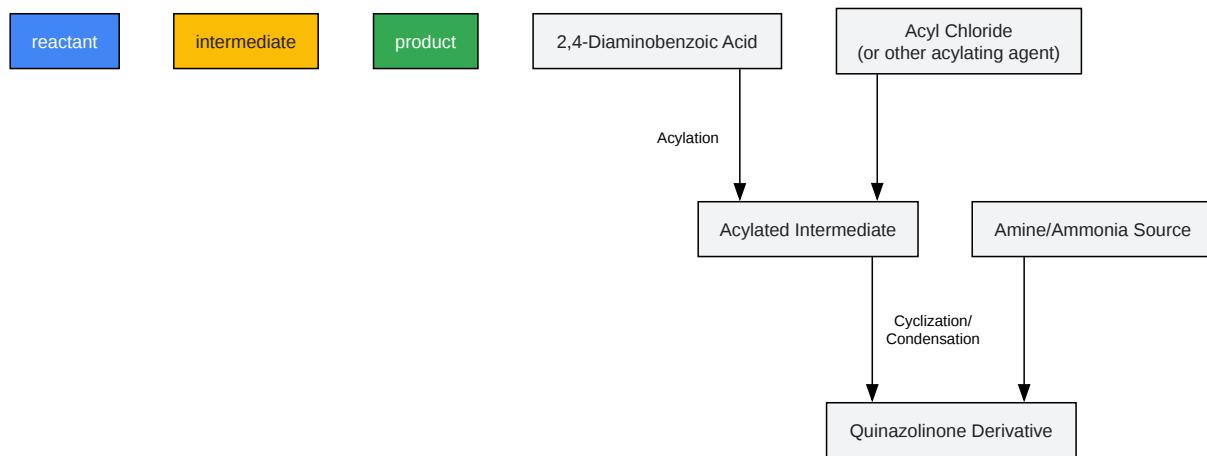
- Measurement:

- Begin stirring the solution at a constant rate.
- Add small, precise increments of the strong base (or acid) titrant from a burette.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point(s).

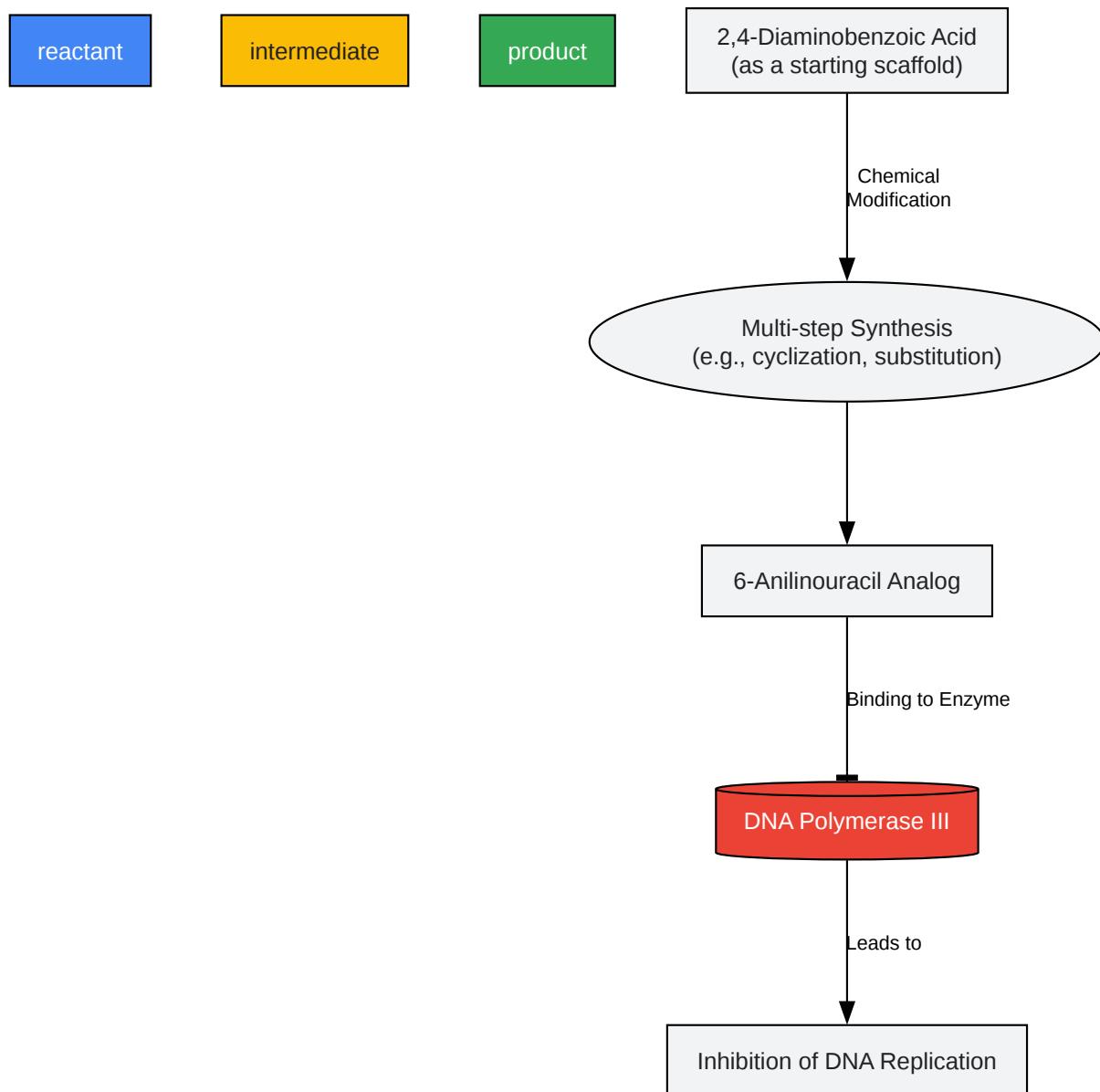

- Data Analysis:

- Plot the measured pH values against the volume of titrant added to generate a titration curve.

- The pKa value corresponds to the pH at the half-equivalence point, where half of the analyte has been neutralized. This point can be identified as the midpoint of the steepest part of the titration curve.
- Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted against the titrant volume to more accurately determine the equivalence point(s).


Synthetic Pathways and Experimental Workflows

2,4-Diaminobenzoic acid is a key precursor in the synthesis of various heterocyclic compounds with significant biological activities. The following diagrams illustrate its role in key synthetic workflows.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2,4-Diaminobenzoic acid** from phthalic anhydride.[9]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of quinazolinone derivatives.[1][10][11]

[Click to download full resolution via product page](#)

Caption: Logical workflow for the development of DNA Polymerase III inhibitors.[2][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2,4-Diaminobenzoic acid CAS#: 611-03-0 [m.chemicalbook.com]
- 3. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2,4-diaminobenzoic acid [stenutz.eu]
- 6. srinichem.com [srinichem.com]
- 7. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198054#physicochemical-properties-of-2-4-diaminobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com